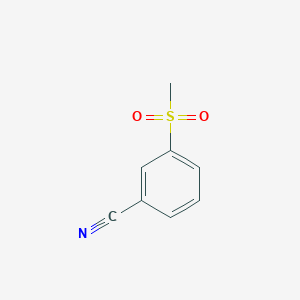

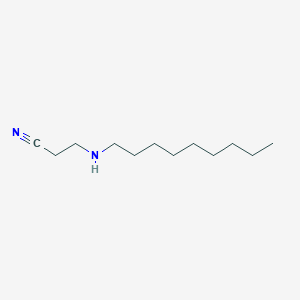

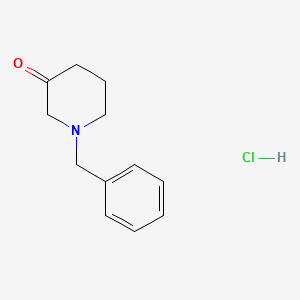

![molecular formula C11H14O2 B1334277 2-[(2,6-二甲基苯氧基)甲基]环氧乙烷 CAS No. 5296-34-4](/img/structure/B1334277.png)

2-[(2,6-二甲基苯氧基)甲基]环氧乙烷

描述

Synthesis Analysis

The synthesis of oxirane derivatives can involve nucleophilic substitution reactions, as demonstrated in the preparation of a fluorinated oxirane compound . In this case, epichlorohydrin is reacted with a perfluoro-alcohol to yield the oxirane derivative. Similarly, the synthesis of chiral oxirane derivatives can be achieved from enantiopure precursors, such as phenylglycidol, which is used to obtain (S)-2-[(R)-fluoro(phenyl)methyl]oxirane . These methods highlight the versatility of oxirane synthesis, allowing for the introduction of various functional groups.

Molecular Structure Analysis

Oxiranes have a strained three-membered ring structure that imparts high reactivity. The molecular structure of oxirane derivatives can be analyzed using spectroscopic techniques such as NMR, as seen in the identification of diastereomeric products from the reaction of (S)-2-[(R)-fluoro(phenyl)methyl]oxirane with alpha-chiral amines . X-ray diffraction (XRD) is also used to determine the structure of cage-like phosphoranes derived from oxirane compounds .

Chemical Reactions Analysis

Oxiranes can participate in various chemical reactions. For instance, they can undergo ring-opening polymerization to form polyethers with specific structural features . Oxiranes are also susceptible to oxyfunctionalization reactions with dioxiranes, leading to the formation of epoxide functionalities on fullerene frameworks . The reactivity of oxiranes towards dioxiranes can result in the formation of higher oxidation products, including regioisomeric dioxides and trioxides . Additionally, oxiranes can be used as reagents for the determination of enantiomeric excess (ee) of chiral amines through regioselective ring-opening reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxiranes are influenced by their molecular structure. The presence of substituents can affect the polymerization behavior and the resulting polymer properties, as seen in the synthesis of a polyether with a carbonyl–aromatic π-stacked structure . The reactivity of oxiranes towards various reagents, such as dioxiranes, can be exploited to achieve selective oxidations of alkynes and hydrocarbons . The stability and decomposition of dioxiranes, which are closely related to oxiranes, have been investigated through computational methods, providing insights into the energetic and kinetic aspects of these compounds .

科学研究应用

1. 环氧树脂和聚合

- 环氧树脂的合成和性质: Savin 等人 (2008) 的一项研究讨论了 2-((2,6-二叔丁基-4-甲基烯氧基)-甲基) 环氧乙烷的合成,该化合物是用于研究热固化过程中硬化化合物有效性的环氧树脂模型化合物 (Savin 等人,2008).

- 开环聚合: Merlani 等人 (2015) 合成了 2-甲氧羰基-3-(3,4-二甲氧基苯基)环氧乙烷,并探索了使用阳离子引发剂进行聚合,从而得到在材料科学中具有潜力的聚合物 (Merlani 等人,2015).

2. 化学反应性和催化

- 催化氢化研究: Kuevi 等人 (2012) 对环氧乙烷及其甲基衍生物的催化氢化进行了理论研究,提供了对化学反应和机理的见解 (Kuevi 等人,2012).

- 铑(I)配合物反应性: Langer 等人 (2014) 研究了铑(I)配合物与环氧乙烷的反应性,突出了化学活化的各个方面以及在催化中的潜在应用 (Langer 等人,2014).

3. 化学合成和分析

- 手性拆分试剂: Rodríguez-Escrich 等人 (2005) 描述了 (S)-2-[(R)-氟(苯基)甲基]环氧乙烷用作确定 α-手性胺的对映异构体过量的试剂,展示了其在分析化学中的用途 (Rodríguez-Escrich 等人,2005).

4. 材料特性和应用

- 哺乳动物细胞中的微核诱导: Schweikl 等人 (2004) 探索了环氧乙烷的生物学效应,包括它们诱导基因突变的潜力,这可能对材料安全评估产生影响 (Schweikl 等人,2004).

- 用于工业应用的嵌段共聚物: Hreczuch 等人 (2016) 讨论了甲基环氧乙烷和环氧乙烷衍生物嵌段共聚物的特性,突出了它们在表面活性剂和洗涤剂中的相关性 (Hreczuch 等人,2016).

安全和危害

The safety information for “2-[(2,6-Dimethylphenoxy)methyl]oxirane” includes several hazard statements such as H302, H312, H315, H317, H319, H332, H335, H341, H351 . Precautionary measures include P201, P202, P261, P264, P270, P271, P272, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

属性

IUPAC Name |

2-[(2,6-dimethylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-4-3-5-9(2)11(8)13-7-10-6-12-10/h3-5,10H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWHISLSSKROOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395904 | |

| Record name | 2-[(2,6-dimethylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,6-Dimethylphenoxy)methyl]oxirane | |

CAS RN |

5296-34-4 | |

| Record name | 2-[(2,6-dimethylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

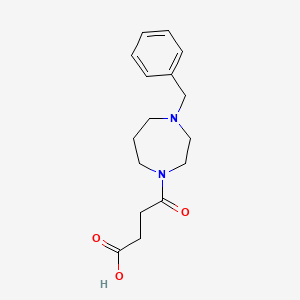

![3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334209.png)

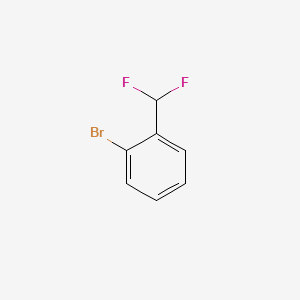

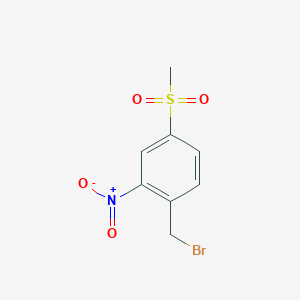

![4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride](/img/structure/B1334217.png)